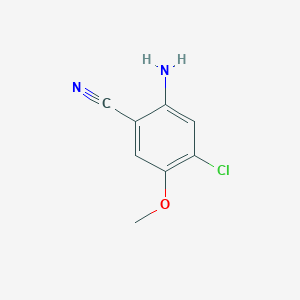

2-Amino-4-chloro-5-methoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

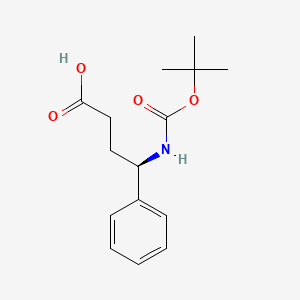

“2-Amino-4-chloro-5-methoxybenzonitrile” is a chemical compound with the molecular formula C8H7ClN2O . It has a molecular weight of 182.61 g/mol.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N2O/c1-11-7-3-2-6 (5-9)8 (10)4-7/h2-4H,10H2,1H3 . This indicates the structural arrangement of atoms in the molecule and how they are bonded together.Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 341.5±27.0 °C and a predicted density of 1.17±0.1 g/cm3 . It is recommended to be stored at 2-8°C and protected from light .Applications De Recherche Scientifique

Green Corrosion Inhibitor

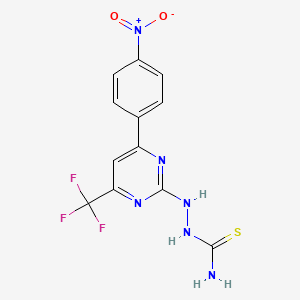

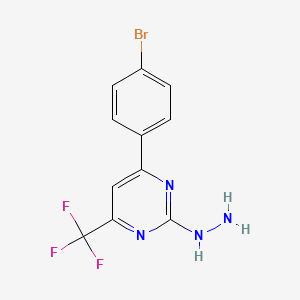

2-Amino-4-chloro-5-methoxybenzonitrile and its derivatives have been explored for their corrosion inhibition properties. In one study, derivatives of 2-aminobenzene-1,3-dicarbonitriles were synthesized and tested as corrosion inhibitors for mild steel in 1 M HCl. Among the synthesized compounds, one exhibited an inhibition efficiency of 97.83% at a concentration of 100 mg/L. The study used weight loss, electrochemical techniques, scanning electron microscopy (SEM), and dispersive X-ray spectroscopy (EDX) to demonstrate the presence of these compounds on the mild steel surface, revealing their potential as effective green corrosion inhibitors (Verma et al., 2015).

Synthesis of Gefitinib

Another significant application involves the synthesis of Gefitinib, a medication used in cancer treatment. A compound closely related to this compound was used as an intermediate in the synthesis process. The method described the conversion of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and the target compound via transfer hydrogenation catalyzed by Pd/C. This process demonstrates the compound's utility in the synthesis of complex pharmaceuticals (Jin et al., 2005).

Anti-tumor Activities

The compound has also been used in the development of new anti-tumor agents. Novel 4-aminoquinazoline derivatives were synthesized using a precursor that shares structural similarities with this compound. Preliminary bioassay tests indicated that these derivatives had activities against Bcap-37 cell proliferation, highlighting the compound's role in the development of new anticancer drugs (Li, 2015).

Thermodynamic Properties

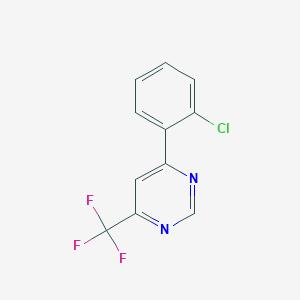

Research has also focused on the thermodynamic properties of this compound derivatives. The solubility of 2-amino-4-chloro-6-methoxypyrimidine, a compound with structural similarities, was studied in various organic solvents at different temperatures. The solubility data were correlated using several models to understand the solvation and dissolution processes better, providing valuable insights for pharmaceutical formulation and chemical processing (Yao et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-4-chloro-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTVRFOJMZURLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592145.png)

![N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6592163.png)

![Methyl [6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B6592180.png)

![N-Methyl-N-[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B6592185.png)

![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592192.png)

![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)

![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)